![molecular formula C13H9N3O B231657 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)
2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is known for its unique chemical structure, which is composed of fused pyridine and pyrimidine rings.
Applications De Recherche Scientifique
2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one has been extensively studied for its potential as a therapeutic agent. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In addition, this compound has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. In addition, this compound has been shown to bind to certain receptors in the brain, leading to the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one exhibits potent anti-inflammatory and anti-tumor effects in vitro and in vivo. In addition, this compound has been shown to have a neuroprotective effect and improve cognitive function in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one in lab experiments is its high potency and selectivity. This compound has been shown to exhibit strong biological activity at low concentrations, making it a useful tool for studying the mechanisms of certain biological processes. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the research of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one. One area of interest is the development of this compound as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anti-inflammatory and anti-tumor agent. Finally, the synthesis of analogs of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one may lead to the discovery of compounds with even greater biological activity and selectivity.
Méthodes De Synthèse
The synthesis of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one involves the condensation of 2-aminopyridine and 2,4-diaminopyrimidine in the presence of acetic anhydride. The resulting product is then subjected to cyclization to form the heterocyclic compound. This method has been reported to yield high purity and high yield of the compound.
Propriétés
Formule moléculaire |
C13H9N3O |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H9N3O/c17-13-10-7-4-8-14-12(10)15-11(16-13)9-5-2-1-3-6-9/h1-8H,(H,14,15,16,17) |
Clé InChI |
RBDYHBPVYQQYJK-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=CC=C3 |
SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



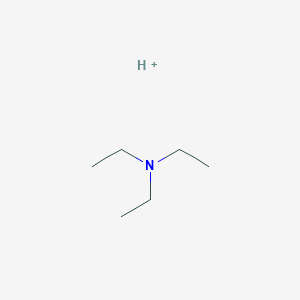
![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)
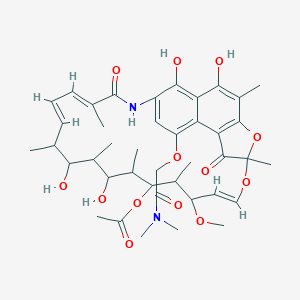

![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)
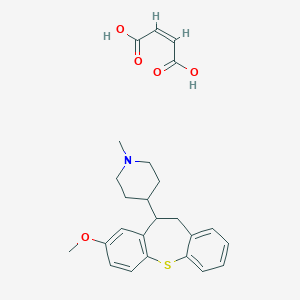
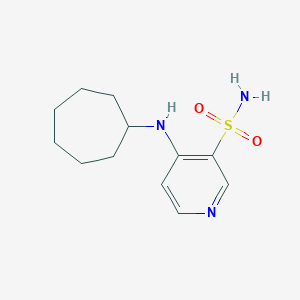
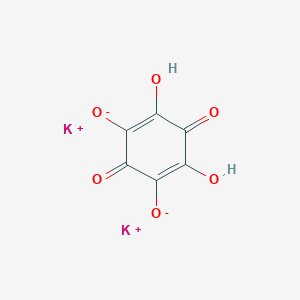
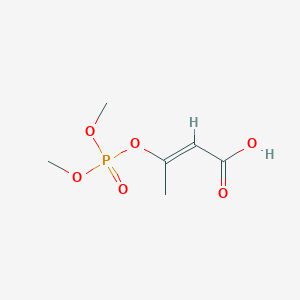
![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)
![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)
